6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named 6,8-dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride under IUPAC guidelines. The nomenclature reflects:
- A quinoline core (bicyclic system with benzene fused to pyridine).
- Methyl groups at positions 6 and 8 on the quinoline ring.
- A pyridin-2-yl substituent at position 2 of the quinoline.
- A carbonyl chloride functional group at position 4.
- A hydrochloride counterion for charge neutralization.
Key identifiers include:
- CAS Registry Number : 1332528-41-2 .
- PubChem CID : 46779537 (for structural analogues with pyridin-3-yl substitution) and 45790884 (for related quinoline-carbonyl chloride derivatives) .
- SMILES :
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl)C.Cl.
Molecular Formula and Weight Analysis
The molecular formula is C₁₇H₁₄Cl₂N₂O , with a calculated molecular weight of 333.21 g/mol .
| Component | Contribution to Molecular Weight (g/mol) |
|---|---|
| Carbon (C₁₇) | 204.17 |
| Hydrogen (H₁₄) | 14.11 |
| Chlorine (Cl₂) | 70.90 |
| Nitrogen (N₂) | 28.02 |
| Oxygen (O) | 16.00 |
| Total | 333.21 |
The hydrochloride salt form increases solubility in polar solvents compared to the free base .
Crystal Structure Determination via X-ray Diffraction
As of current literature, no X-ray crystallographic data exists for this specific compound. However, structural insights can be inferred from related quinoline derivatives:
- In [Ru(η⁶-benzene)(2-(pyridin-2-yl)quinoline)Cl]⁺ complexes, X-ray studies reveal pseudo-octahedral coordination with a metal-to-ligand centroid distance of 1.695 Å .
- For 2-(2,4-dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, crystallographic data highlights planar quinoline systems with substituent-dependent torsional angles .
Comparative analysis suggests the title compound likely adopts a near-planar quinoline core with slight distortions due to steric effects from the pyridin-2-yl and methyl groups .
Conformational Analysis Through Computational Modeling (DFT)
Density Functional Theory (DFT) studies on analogous compounds provide insights into conformational preferences:
- For N-methyl-(2-arylquinolin-4-yl)oxypropanamides, B3LYP/6-31G(d) optimizations identified 12 low-energy conformers within 1.5 kcal/mol, stabilized by intramolecular hydrogen bonding .
- In this compound, the pyridin-2-yl group likely participates in π-stacking with the quinoline ring, while the carbonyl chloride adopts a coplanar orientation to minimize steric clashes .
Key bond lengths and angles (predicted):
| Parameter | Value (Å or °) |
|---|---|
| C4–C(=O) bond length | 1.21 Å |
| Quinoline N1–C2 bond | 1.34 Å |
| Dihedral angle (pyridine-quinoline) | 15–25° |
Comparative Structural Features With Related Quinoline Derivatives
The title compound’s pyridin-2-yl group enables chelation with metal ions, while methyl groups at C6/C8 enhance stability against oxidative degradation compared to unsubstituted quinolines .
Properties
IUPAC Name |
6,8-dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O.ClH/c1-10-7-11(2)16-12(8-10)13(17(18)21)9-15(20-16)14-5-3-4-6-19-14;/h3-9H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAIREXGDJLSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoline Core
The initial step in synthesizing 6,8-dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is constructing the quinoline nucleus with methyl substitutions at the 6 and 8 positions. Common synthetic routes for quinoline cores include:
- Friedländer synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones.
- Skraup synthesis: Cyclization of aniline derivatives with glycerol under acidic conditions.
- Pfitzinger reaction: Reaction of isatin with ketones under basic conditions.
For this compound, the quinoline core is often prepared by condensation reactions that allow selective methyl substitution at the 6 and 8 positions to yield the desired 6,8-dimethylquinoline intermediate.
Conversion of Quinoline-4-Carboxylic Acid to Carbonyl Chloride
The key reactive functional group, the carbonyl chloride at position 4, is introduced by chlorination of the corresponding quinoline-4-carboxylic acid intermediate. This step typically involves:
- Use of thionyl chloride (SOCl₂): The carboxylic acid is refluxed with excess thionyl chloride under anhydrous conditions, converting the acid to the acyl chloride.
- Alternative reagents: Oxalyl chloride (COCl)₂ or phosphorus pentachloride (PCl₅) can also be used but thionyl chloride is preferred for its efficiency and cleaner reaction profile.
The reaction is sensitive to moisture, requiring dry solvents such as dichloromethane or toluene and inert atmosphere techniques to prevent hydrolysis of the acyl chloride.
Formation of Hydrochloride Salt
The hydrochloride salt form is obtained by treating the acyl chloride intermediate with hydrochloric acid (HCl), often in an ether or other suitable solvent, to enhance the compound’s stability and solubility:
- The reaction mixture is typically acidified with gaseous HCl or aqueous HCl solutions.
- The salt precipitates out and can be purified by crystallization.
This step ensures the compound is in a stable, isolable form suitable for further use in research or synthesis.
Typical Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield Range | Key Considerations |
|---|---|---|---|---|
| Quinoline Core Formation | Condensation reaction (e.g., Friedländer) | 80–120 °C | 60–75% | Regioselectivity and methyl substitution |
| Pyridin-2-yl Introduction | Suzuki coupling or nucleophilic substitution | 50–90 °C | 65–80% | Catalyst choice and coupling efficiency |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), anhydrous solvent | Reflux (~70 °C) | 80–90% | Moisture exclusion critical |
| Hydrochloride Salt Formation | HCl treatment in ether or organic solvent | 0–25 °C | >95% | Crystallization purity |
Detailed Research Findings and Notes
Moisture Sensitivity: The acyl chloride intermediate is highly reactive and prone to hydrolysis; thus, all chlorination steps must be performed under strictly anhydrous conditions with dry solvents and inert atmosphere (argon or nitrogen).
Purification: Silica gel column chromatography using ethyl acetate/hexane mixtures is commonly used to purify intermediates and the final product. Crystallization from diisopropyl ether or similar solvents improves purity.
Reaction Time and Monitoring: The chlorination step typically requires 1–4 hours of reflux, monitored by TLC or NMR to confirm complete conversion.
Scale-Up Considerations: Industrial synthesis adapts these methods with continuous flow reactors and optimized stirring and temperature control to enhance yield and reduce impurities.
Safety: Due to irritant and corrosive properties of thionyl chloride and the acyl chloride intermediate, appropriate protective equipment and ventilation are mandatory.
Summary Table of Preparation Steps
| Step Number | Process Description | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Quinoline core synthesis with methyl groups | Condensation (Friedländer or Skraup) | 6,8-Dimethylquinoline intermediate |
| 2 | Pyridin-2-yl group attachment | Suzuki coupling or nucleophilic substitution | 6,8-Dimethyl-2-pyridin-2-ylquinoline derivative |
| 3 | Conversion of carboxylic acid to acyl chloride | Thionyl chloride, reflux, anhydrous solvent | 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride |
| 4 | Formation of hydrochloride salt | HCl treatment, crystallization | This compound |
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : Conversion to corresponding quinoline N-oxide.
- Reagents: Hydrogen peroxide, peracids.
- Conditions: Mild temperatures, acidic or basic medium.
-
Reduction: : Reduction of carbonyl chloride to alcohol.
- Reagents: Lithium aluminum hydride, sodium borohydride.
- Conditions: Anhydrous conditions, low temperatures.
-
Substitution: : Nucleophilic substitution at the carbonyl chloride group.
- Reagents: Amines, alcohols.
- Conditions: Room temperature, inert atmosphere.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
Organic Synthesis
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride serves as a building block for the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, including:
- Cross-coupling reactions (e.g., Suzuki or Heck reactions)
- Chlorination reactions using reagents like thionyl chloride.
Biological Imaging
The compound is being investigated as a fluorescent probe for biological imaging. Its ability to fluoresce makes it suitable for tracking biological processes in live cells, providing insights into cellular functions and interactions .
Anticancer Research
One of the most promising applications is its potential as an anti-cancer agent . Studies have shown that it can intercalate into DNA, disrupting its structure and function, which may lead to apoptosis in cancer cells. This mechanism positions it as a candidate for further development in cancer therapies .
Material Science
In industrial applications, this compound is utilized in the development of advanced materials with specific electronic properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications such as semiconductors and sensors .
Case Study 1: Anticancer Activity
In a study published in RSC Advances, the anticancer activity of derivatives of 6,8-Dimethyl-2-pyridin-2-ylquinoline was evaluated against various cancer cell lines. The results indicated significant cytotoxic effects at low concentrations, suggesting that modifications to the compound could enhance its efficacy against specific types of cancer .
Case Study 2: Biological Imaging
Research conducted on the use of this compound as a fluorescent probe demonstrated its effectiveness in imaging cellular structures. The study highlighted its ability to provide clear images of cellular components, indicating potential applications in diagnostic imaging techniques .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex organic molecules; participates in cross-coupling and chlorination reactions. |
| Biological Imaging | Investigated as a fluorescent probe for real-time imaging of biological processes. |
| Anticancer Research | Potential anti-cancer agent through DNA intercalation and disruption mechanisms. |
| Material Science | Development of advanced materials with tailored electronic properties. |
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to anti-cancer effects. Additionally, it can bind to specific proteins, altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Reactivity: The carbonyl chloride group in this compound makes it highly reactive toward nucleophiles (e.g., amines), a property shared with 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride. However, the hydrochloride salt in the former improves solubility in aqueous or polar media, unlike the neutral phenyl-substituted analogue . Substituent positions (e.g., methyl at 6 and 8 vs. chloro at 7) influence steric and electronic environments. For example, methyl groups in the 6,8-positions may stabilize the quinoline core through steric hindrance, while chloro substituents (as in the 7-position analogue) could enhance electrophilicity at adjacent sites .
Spectroscopic Differentiation (NMR): NMR studies of structurally related compounds (e.g., rapamycin derivatives) reveal that substituents in specific regions (e.g., positions 29–36 and 39–44) induce distinct chemical shifts due to altered electronic environments. By analogy, the 6,8-dimethyl and pyridin-2-yl groups in the target compound likely cause unique splitting patterns in regions corresponding to the quinoline and pyridine protons .
Lumping Strategy for Reaction Modeling: Compounds with similar backbones (e.g., quinoline or pyrimidine derivatives) are often grouped in reaction models to reduce computational complexity. For instance, this compound and its phenyl-substituted analogue may be treated as a single "lumped" species in kinetic studies due to shared reactivity at the carbonyl chloride group .
Biological Activity
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride (CAS No. 1332528-41-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the quinoline family, which is known for various pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
The molecular formula of this compound is , with a molecular weight of 333.21 g/mol. Its structure includes a quinoline core substituted with a pyridine ring and carbonyl chloride functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H14Cl2N2O |
| Molecular Weight | 333.21 g/mol |
| CAS Number | 1332528-41-2 |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds containing quinoline and pyridine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacteria and fungi. The specific biological activity of this compound against microbial strains remains to be fully elucidated; however, its structural similarities to known antimicrobial agents suggest potential efficacy.
Case Studies
- In Vitro Studies : A recent study evaluated several quinoline derivatives for their cytotoxic effects on cancer cell lines. Compounds were tested using MTT assays to determine IC50 values (the concentration required to inhibit cell growth by 50%). Although specific data for our compound is lacking, related compounds showed promising results with IC50 values ranging from 10 to 50 µM against various cancer types .
- Mechanism of Action : Research on related compounds indicates that quinoline derivatives may exert their effects through the inhibition of key enzymes involved in cancer progression and metastasis, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs). Future studies should focus on elucidating the specific pathways influenced by this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for preparing 6,8-dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride?
- Methodological Answer : The synthesis typically involves coupling quinoline derivatives with acyl chlorides. For example, analogous compounds (e.g., isoquinolinecarbonyl chlorides) are synthesized via nucleophilic substitution reactions using ethyl carboxylate intermediates and acyl chlorides under inert conditions. Key steps include:
- Use of dichloromethane (DCM) as a solvent for improved solubility.
- Purification via column chromatography or recrystallization.
- Monitoring reaction progress using thin-layer chromatography (TLC).
- Yields for similar reactions range from 40–45%, highlighting the need for optimized stoichiometry and temperature control .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodological Answer :
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., ESIMS m/z 309.3 for analogous compounds) .
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., methyl and pyridyl groups).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .
Q. What protocols are essential for handling this compound’s hygroscopicity and instability?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen or argon at –20°C to prevent hydrolysis.
- Handling : Use desiccants (e.g., silica gel) in storage environments.
- Safety : Follow OSHA/GLP guidelines, including fume hood use, PPE (gloves, lab coat), and emergency protocols for spills (e.g., neutralization with sodium bicarbonate) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to enhance synthetic yield and selectivity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to improve reaction kinetics.
- Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts for regioselective acylation.
- Temperature Gradients : Perform reactions at 0°C to 80°C to identify ideal thermodynamic conditions.
- Case Study : For related pyridine derivatives, adjusting molar ratios (1:1.2 for acyl chloride:precursor) improved yields by 15% .
Q. What strategies are effective for analyzing and mitigating impurities in the final product?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolyzed intermediates).
- Mitigation :
- Introduce scavenger resins during synthesis to trap reactive intermediates.
- Optimize quenching steps (e.g., rapid cooling to –40°C) to prevent degradation.
- Recrystallize using mixed solvents (e.g., ethanol/water) for higher purity (>99%) .
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Model charge distribution on the quinoline ring to predict electrophilic/nucleophilic sites.
- Solvent Effects : Use COSMO-RS simulations to assess solvation energy and stability in polar vs. nonpolar media.
- Case Study : For pyridine derivatives, simulations accurately predicted regioselectivity in Friedel-Crafts reactions, aligning with experimental data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
